![molecular formula C25H23N3O4S2 B2405673 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 1795441-12-1](/img/structure/B2405673.png)

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

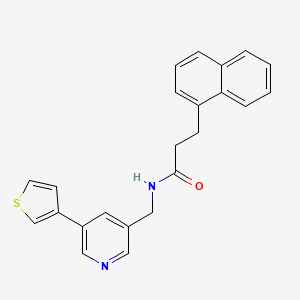

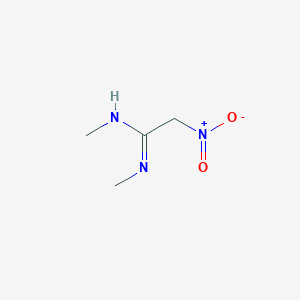

The compound contains several structural motifs that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in organic chemistry, often found in compounds with biological activity . The thieno[3,2-d]pyrimidin-2-ylthio group is a heterocyclic compound containing sulfur and nitrogen. The N-mesitylacetamide part refers to an acetamide group attached to a mesityl group, which is a common motif in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of the sulfur and nitrogen atoms in the thieno[3,2-d]pyrimidin-2-ylthio group would likely result in a non-planar structure .Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. The presence of the amide group suggests that it might undergo reactions such as hydrolysis or condensation. The sulfur and nitrogen atoms might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence of the various functional groups and the overall structure of the molecule .Wissenschaftliche Forschungsanwendungen

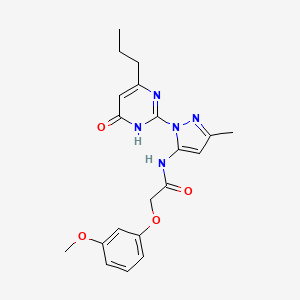

Thymidylate Synthase Inhibition for Antitumor Activity

Compounds synthesized from the thieno[2,3-d]pyrimidine scaffold, including classical and nonclassical 2-amino-4-oxo-6-substituted derivatives, have been investigated for their potential as thymidylate synthase (TS) inhibitors. These compounds are part of a broader search for antitumor agents. For instance, a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed and synthesized, with one classical analog showing inhibitory activity against human recombinant TS at a concentration that suggests potential antitumor applications (Gangjee, Qiu, & Kisliuk, 2004).

Dual Inhibition of DHFR and TS

Another aspect of thieno[2,3-d]pyrimidine compounds involves their dual inhibitory activity against dihydrofolate reductase (DHFR) and TS. This dual action is critical because it targets two enzymes essential for DNA synthesis and repair, providing a two-pronged approach to impeding cancer cell growth. For example, certain compounds have been synthesized and evaluated as dual DHFR-TS inhibitors, demonstrating significant antitumor potential and highlighting the versatility of the thieno[2,3-d]pyrimidine scaffold in developing multifunctional antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Wirkmechanismus

Mode of Action

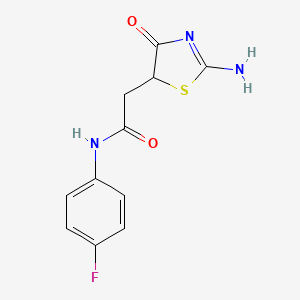

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been reported to exhibit anticancer activities , suggesting potential involvement in pathways related to cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines , indicating potential cytotoxic effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-14-8-15(2)22(16(3)9-14)27-21(29)12-34-25-26-18-6-7-33-23(18)24(30)28(25)11-17-4-5-19-20(10-17)32-13-31-19/h4-10H,11-13H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIKGZQFCWXSFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

![2-{[1-(2,5-difluorobenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2405609.png)

![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)